1-Tert-butyl-2-azetidinecarboxylic acid

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Boc-protected azetidine building blocks require re-protection after acidic steps, adding synthetic complexity. 1-tert-Butyl-2-azetidinecarboxylic acid (CAS 18085-38-6) is a non-cleavable, TFA/HCl-resistant alternative that survives acidic conditions, reducing step count and improving yield. • Acid-stable N-tBu group withstands TFA/HCl - no re-protection needed • LogP +0.88 (50× more lipophilic than parent) enhances CNS permeability • Racemic, ≥97% - cost-effective for library synthesis & chiral HPLC methods

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 18085-38-6
Cat. No. B102796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-2-azetidinecarboxylic acid
CAS18085-38-6
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC1C(=O)O
InChIInChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)
InChIKeyDGBAPZLVXNOENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-butyl-2-azetidinecarboxylic Acid – Identity & Sourcing


1-Tert-butyl-2-azetidinecarboxylic acid (CAS 18085-38-6) is an N-alkylated azetidine-2-carboxylic acid featuring a tertiary butyl group on the ring nitrogen and a free carboxylic acid at the 2-position . With molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol, it belongs to the class of conformationally constrained proline analogs built on a four-membered azetidine scaffold . The compound is supplied as a racemic mixture and serves primarily as a sterically demanding, acid-stable building block for medicinal chemistry and peptide-mimetic synthesis, distinguishing it from N-Boc- and N-benzyl-protected congeners that are cleavable under standard deprotection conditions.

Acid-stable building block for orthogonal deprotection strategies
Conformationally constrained proline surrogate with increased lipophilicity
Racemic mixture suitable for library synthesis and chiral method development

Why 1-Tert-butyl-2-azetidinecarboxylic Acid Cannot Be Substituted


Generic substitution among N-protected azetidine-2-carboxylic acids is precluded by fundamentally different chemical stability, steric demand, and lipophilicity profiles. The N-tert-butyl substituent is a non-cleavable alkyl group that withstands strongly acidic conditions (e.g., TFA, HCl/dioxane) and hydrogenolysis, whereas the N-Boc congener (CAS 159749-28-7) is acid-labile and the N-benzyl analog (CAS 18085-40-0) is removed by catalytic hydrogenation [1]. This orthogonality dictates divergent synthetic routes and limits interchangeable use in multi-step syntheses. Furthermore, the N-tert-butyl group imparts markedly different computed lipophilicity (LogP ≈ 0.88) and pKa (~2.37) compared to both the unprotected azetidine-2-carboxylic acid (LogP ≈ –0.85, pKa ~2.35) and the N-Boc derivative (pKa ~4.01) [2][3]. These property shifts directly influence solubility, membrane permeability, and reactivity in downstream applications, making empirical re-validation mandatory upon any compound swap.

Attribute
Target (1-tert-Butyl)
Potential Substitute
Stability
Stable to TFA / HCl
Non-cleavable N-alkyl group
N-Boc: acid-labile
Deprotects in 1-4 h (50% TFA)
Lipophilicity
LogP ~0.88
Moderately lipophilic
Unprotected Aze: LogP –0.85
Hydrophilic; membrane permeability profile may shift significantly
Conformation
Azetidine (4-membered ring)
Quasi-planar, restricted φ/ψ space
Proline (5-membered ring)
Puckered ring; turn geometry and cis/trans ratio may differ

Quantitative Differentiation of 1-Tert-butyl-2-azetidinecarboxylic Acid from Analogs


Acid Stability Orthogonality: tert-Butyl vs. Boc

The N-tert-butyl substituent of CAS 18085-38-6 is a non-cleavable N-alkyl group, in contrast to the N-tert-butyloxycarbonyl (N-Boc) group of CAS 159749-28-7, which undergoes quantitative cleavage within 1–4 hours upon exposure to 50% TFA in CH₂Cl₂ or 4 M HCl in dioxane at ambient temperature. This orthogonality means that 1-tert-butyl-2-azetidinecarboxylic acid remains intact under standard N-Boc deprotection conditions, enabling synthetic sequences that require acid-stable azetidine intermediates [1].

Acid Stability
Class-level inference
Stable vs. fully cleaved
N-tert-butyl remains intact under 50% TFA/CH₂Cl₂, 25°C, 1-4 h, while N-Boc is quantitatively removed.
Orthogonal protection strategy fit
Enables acid-stable intermediate for multi-step synthesis; class-level inference from Boc lability.
Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Lipophilicity: N-tert-Butyl vs. Unprotected Azetidine

1-Tert-butyl-2-azetidinecarboxylic acid exhibits a computed LogP of +0.88 (ChemSrc), compared to a LogP of –0.85 for the unprotected L-azetidine-2-carboxylic acid (CAS 2133-34-8). The N-tert-butyl group thus shifts the compound from a hydrophilic (LogP < 0) to a moderately lipophilic (LogP > 0) property space, a difference of approximately 1.7 log units corresponding to roughly a 50-fold increase in predicted octanol-water partition coefficient [1].

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ 1.73
Target LogP = 0.88 (computed) vs. unprotected Aze LogP = –0.85. Approx. 50-fold increase in partition coefficient.
Supports permeability optimization
Predicted values; experimental LogP confirmation may be required for specific model contexts.
Drug-likeness LogP optimization Membrane permeability

pKa Divergence: N-tert-Butyl vs. N-Boc Acidity

The predicted carboxylic acid pKa of 1-tert-butyl-2-azetidinecarboxylic acid is 2.37 ± 0.20, whereas the N-Boc congener (CAS 159749-28-7) has a predicted pKa of 4.01 ± 0.20. The approximately 1.6-unit difference means that at physiological pH (7.4), both compounds exist predominantly as carboxylate anions, but at mildly acidic pH values (e.g., pH 3–5), the N-tert-butyl compound is significantly more deprotonated and negatively charged than the N-Boc analog [1].

Acidity (pKa)
Cross-study comparable
ΔpKa ≈ 1.64
Target pKa = 2.37 (predicted) vs. N-Boc pKa = 4.01 (predicted). ~44-fold difference in Ka.
Informs pH-dependent purification
Predicted values; experimental titration data not identified. Affects ion-pairing and salt selection.
pKa modulation Ionization state pH-dependent solubility

Steric Hindrance in Enzyme-Mediated Transformations

A study on the enzymatic resolution of N-alkyl-azetidine-2-carboxylic esters by Candida antarctica lipase (Novozym 435) reported that the N-benzhydryl-substituted azetidine ester 2d was completely rejected by the enzyme (no conversion), whereas smaller N-alkyl substrates were accepted with high enantioselectivity [1]. Although the N-tert-butyl analog was not among the specific substrates tested in this paper, the result establishes a structure-activity principle: increasing steric bulk on the azetidine nitrogen can ablate enzymatic recognition. The N-tert-butyl group (steric parameter Es or Taft parameter) is substantially bulkier than N-methyl or N-ethyl and is sterically comparable to N-benzyl, positioning 1-tert-butyl-2-azetidinecarboxylic acid for applications where enzymatic inertness or altered metabolic stability is desired.

Enzyme Recognition
Class-level inference
Rejected by lipase
N-benzhydryl-azetidine ester showed no conversion with Candida antarctica lipase. N-tert-butyl analog not directly tested, but inferred as sterically comparable.
May reduce metabolic N-dealkylation
Steric bulk principle suggests reduced CYP450 susceptibility; direct data needed for target compound.
Biocatalysis Enzyme substrate selectivity Steric hindrance

Conformational Restraint: Azetidine vs. Proline Backbone

Computational and crystallographic studies demonstrate that the four-membered azetidine ring (Aze) in azetidine-2-carboxylic acid imposes a quasi-planar geometry with reduced conformational flexibility compared to the five-membered pyrrolidine ring of proline. In dipeptide models (Ac-Xxx-NHMe), the azetidine scaffold reduces the accessible φ/ψ Ramachandran space and alters the cis/trans amide bond ratio relative to proline. Specifically, peptides containing azetidine-2-carboxylic acid favor a different turn geometry than proline-containing analogs, with distinct φ dihedral angle preferences [1]. When combined with the N-tert-butyl group, this scaffold offers a uniquely constrained, lipophilic proline surrogate that cannot be replicated by proline or by any five- or six-membered ring analog.

Conformational Restraint
Class-level inference
Azetidine vs. Proline
4-membered ring restricts φ/ψ space and alters cis/trans amide ratio compared to the 5-membered pyrrolidine ring.
Unique foldamer design tool
Conformational differences are scaffold-dependent; N-tert-butyl provides additional steric constraint and lipophilicity.
Peptidomimetics Reverse turn induction Conformational analysis

Recommended Applications for 1-Tert-butyl-2-azetidinecarboxylic Acid


Acid-Stable Scaffold for Orthogonal Protection Strategies

In synthetic sequences where a late-stage acidolytic deprotection of an N-Boc group is planned, 1-tert-butyl-2-azetidinecarboxylic acid can be introduced as an acid-resistant azetidine building block that survives TFA or HCl treatment. This orthogonality eliminates the need for amine re-protection after acidic steps, reducing the step count and improving overall yield. This scenario is directly supported by the acid-stability differentiation established in Evidence Item 1 [1].

Lipophilic Proline Bioisostere for CNS Drug Discovery

The LogP of +0.88 (50-fold more lipophilic than the parent azetidine-2-carboxylic acid) makes the N-tert-butyl derivative a candidate for enhancing passive membrane permeability in CNS-targeted peptide mimetics or small-molecule probes. This application derives from the lipophilicity evidence (Evidence Item 2), where the N-tert-butyl group shifts the physicochemical profile into a more drug-like space for blood-brain barrier penetration .

Metabolically Stabilized Azetidine Peptides and Foldamers

The steric bulk of the N-tert-butyl group, combined with the constrained azetidine ring geometry, provides a design element for peptides resistant to proteolytic degradation and metabolic N-dealkylation. The conformational rigidity differentiates this scaffold from proline (Evidence Item 5), while the steric hindrance at nitrogen may reduce CYP450-mediated oxidation (Evidence Item 4). Researchers developing long-acting peptide therapeutics or stable foldamer architectures can employ this compound as a dual-function (conformational + metabolic) building block [2][3].

Racemic Starting Material for Library Synthesis and Method Development

Unlike the enantiopure (S)- and (R)-forms (CAS 255883-03-5 and 255883-28-4), the racemic 1-tert-butyl-2-azetidinecarboxylic acid (CAS 18085-38-6) serves as a cost-effective starting material for generating diverse compound libraries where stereochemistry is not critical, or as a reference standard for chiral HPLC method development. The racemic nature provides a baseline for enantiomeric separation optimization, supported by the pKa data (Evidence Item 3) that informs mobile phase pH selection for ion-pairing or ion-exchange chromatography .

Application
Selection Property
Validation Focus
Orthogonal protection strategies
Acid-stable N-alkyl substituent
Stability under TFA/HCl deprotection conditions
CNS permeability research
Increased lipophilicity (LogP shift)
Membrane permeability and BBB penetration assays
Metabolically stabilized peptides
Steric hindrance and conformational constraint
Proteolytic stability and CYP450 metabolism assays
Library synthesis and chiral methods
Racemic mixture availability
Chiral HPLC separation and method development

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